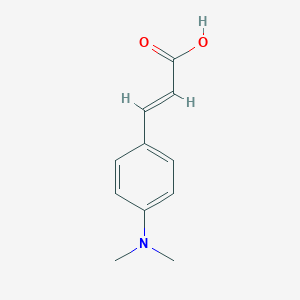

p-(Dimethylamino)cinnamic acid

Description

The exact mass of the compound 4-(Dimethylamino)cinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPVMCASGWEHM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-96-1 | |

| Record name | p-(Dimethylamino)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(dimethylamino)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-(Dimethylamino)cinnamic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Dimethylamino)cinnamic acid (DMACA) is an aromatic carboxylic acid that has garnered significant interest within the scientific community. Its unique chemical structure, featuring a dimethylamino group and a cinnamic acid backbone, imparts valuable physicochemical and spectroscopic properties. This guide provides a comprehensive overview of DMACA, including its fundamental properties, detailed synthesis and purification protocols, and its diverse applications in research and development, with a particular focus on its utility as a molecular probe and in synthetic chemistry.

Core Properties of this compound

The foundational characteristics of a compound are critical for its effective application. Herein, we delineate the key identifiers and physicochemical properties of this compound.

Nomenclature and Identification

-

Synonyms: p-N,N-Dimethylaminocinnamic acid, 3-(4-Dimethylaminophenyl)acrylic acid, 3-[4-(Dimethylamino)phenyl]-2-propenoic acid[1][3][4][5]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Melting Point | 227-228 °C (decomposes) | [1][2][8][9] |

| Boiling Point | 326.97°C (rough estimate) | [1][2] |

| Appearance | Yellow to beige crystalline powder | [1][2][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1][2] |

Spectroscopic Profile

The spectroscopic characteristics of this compound are central to its application as a fluorescent probe and in analytical methodologies.

UV-Visible and Fluorescence Spectroscopy

This compound exhibits interesting photophysical properties. Its absorption and emission spectra are sensitive to the solvent environment, a characteristic attributed to intramolecular charge transfer (ICT). In polar solvents, a dual fluorescence is often observed, arising from a delocalized excited state and a twisted intramolecular charge transfer state.[10] This solvatochromic behavior makes it a useful probe for studying the polarity of microenvironments.[10]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

The structural integrity and purity of this compound can be confirmed by ¹H NMR and mass spectrometry. The NIST WebBook provides reference mass spectrum data (electron ionization) for this compound.[4][11]

Synthesis and Purification

The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry, with various methods available for the preparation of this compound and its derivatives.

General Synthesis of Cinnamic Acid Amides

A common synthetic route for producing bioactive cinnamic acid derivatives involves the amidation of the carboxylic acid group. This can be achieved using various coupling reagents.

This protocol describes a general method for the synthesis of cinnamic acid amides using benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP) as a coupling agent.[12]

Materials:

-

This compound

-

Desired amine

-

Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Methylene chloride

-

Ethyl acetate

-

Hexane

-

1N HCl

-

1M NaHCO₃

-

Anhydrous sodium sulphate

Procedure:

-

Dissolve the this compound (1 equivalent) in DMF.

-

Add triethylamine (1 equivalent) to the solution.

-

Cool the solution in an ice bath.

-

Add the desired amine (1 equivalent).

-

Add a solution of BOP (1 equivalent) in methylene chloride.

-

Stir the mixture at 0°C for 30 minutes.

-

Continue stirring at room temperature for 2 hours.

-

Filter the reaction mixture and evaporate the solvent.

-

Extract the product with ethyl acetate.

-

Wash the organic layer successively with 1N HCl, water, 1M NaHCO₃, and water.

-

Dry the organic layer over anhydrous sodium sulphate, filter, and evaporate the solvent.

-

Purify the residue by recrystallization from ethyl acetate or by co-precipitation using ethyl acetate and hexane.[12]

Caption: Workflow for the synthesis of this compound amides.

Purification Methods

For general purification, this compound can be recrystallized from ethanol.[2][9]

Applications in Research and Development

The versatile structure of this compound lends itself to a variety of applications in scientific research and drug development.

Peptide Synthesis

This compound is utilized in peptide synthesis.[2][8] The carboxylic acid moiety can be activated and coupled to the N-terminus of a peptide chain, introducing a chromophoric and fluorescent tag.

Fluorescent Probes and Sensors

The sensitivity of its fluorescence to the local environment makes this compound a valuable tool for studying biological systems. It has been used as an intramolecular charge transfer (ICT) fluorescent probe to investigate the binding mechanisms and thermodynamic parameters of its interaction with proteins like serum albumins.[13] Its photophysical properties can be modulated by inclusion in systems like β-cyclodextrin, enhancing its utility as a sensor.[10]

Derivatives with Biological Activity

Cinnamic acid and its derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15][16] The functional groups of cinnamic acid can be modified to design and synthesize novel bioactive compounds.[14] For instance, amides of cinnamic acid derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties.[12]

Caption: Applications of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[17]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a versatile chemical compound with a well-defined set of properties that make it valuable in various scientific disciplines. Its straightforward synthesis, distinct spectroscopic characteristics, and utility in creating bioactive derivatives underscore its importance in both fundamental research and applied sciences, including drug discovery and materials science. This guide has provided a detailed overview to support researchers and developers in harnessing the full potential of this compound.

References

- 1. 1552-96-1 CAS MSDS (4-(Dimethylamino)cinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]

- 3. This compound (CAS 1552-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. 4-(Dimethylamino)cinnamic acid 99 1552-96-1 [sigmaaldrich.com]

- 9. 4-(Dimethylamino)cinnamic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound [webbook.nist.gov]

- 12. isca.in [isca.in]

- 13. 4-(Dimethylamino)cinnamic acid | CAS:1552-96-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of p-(Dimethylamino)cinnamic Acid

Abstract

p-(Dimethylamino)cinnamic acid (DMACA) is a derivative of cinnamic acid with significant utility in chemical synthesis and biomedical research. Its extended π-conjugated system and the presence of an electron-donating dimethylamino group give rise to unique photophysical properties, making it a valuable molecular probe. This guide provides a comprehensive overview of the synthesis of DMACA, focusing on the underlying principles of the Knoevenagel condensation and Perkin reactions. Detailed, field-tested protocols are presented, alongside an in-depth analysis of the characterization techniques essential for verifying the compound's identity and purity. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource on this compound.

Introduction: The Significance of this compound

Cinnamic acid and its derivatives are a class of organic compounds found naturally in various plants, including the Cinnamomum genus.[1] These molecules have garnered considerable attention due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The structural backbone of cinnamic acid, featuring a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification to develop novel therapeutic agents.[2][4][5]

This compound (DMACA) is a synthetic derivative distinguished by the presence of a dimethylamino group at the para position of the phenyl ring. This substitution significantly influences the electronic properties of the molecule, enhancing its utility in various applications. The electron-donating nature of the dimethylamino group extends the conjugation of the system, leading to interesting photophysical behaviors, such as fluorescence, which are sensitive to the local environment.[6] This property makes DMACA a valuable tool in the development of fluorescent probes for studying biological systems and for the colorimetric detection of various analytes.[7][8][9]

This guide will delve into the practical aspects of synthesizing and characterizing DMACA, providing not just procedural steps, but also the scientific rationale behind the chosen methodologies.

Chemical Synthesis of this compound

The synthesis of cinnamic acid derivatives can be achieved through several classic organic reactions. The most common and reliable methods for preparing this compound are the Knoevenagel condensation and the Perkin reaction. Both methods involve the formation of a new carbon-carbon double bond through the reaction of an aromatic aldehyde with a compound containing an active methylene group or an acid anhydride.

The Knoevenagel Condensation: A Versatile Approach

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[10] This reaction is particularly effective for synthesizing α,β-unsaturated acids and their derivatives.[11]

Causality of Experimental Choices:

-

Reactants: The synthesis of DMACA via the Knoevenagel condensation employs p-dimethylaminobenzaldehyde and malonic acid. Malonic acid is chosen for its "active" methylene group, where the two adjacent carboxyl groups increase the acidity of the methylene protons, facilitating their removal by a weak base.

-

Catalyst: A weak base, such as piperidine or pyridine, is used as a catalyst.[10][11] A strong base is avoided to prevent the self-condensation of the aldehyde.[10] The base deprotonates the malonic acid to form a nucleophilic enolate ion.

-

Reaction and Decarboxylation: The enolate ion then attacks the carbonyl carbon of p-dimethylaminobenzaldehyde. Subsequent dehydration and decarboxylation (loss of CO2) of the intermediate yields the final product, this compound. The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as a solvent and often leads to in-situ decarboxylation when a reactant like malonic acid is used.[10][12]

Experimental Workflow Diagram:

Caption: Knoevenagel Condensation Workflow for DMACA Synthesis.

Detailed Protocol for Knoevenagel Condensation: [13]

-

In a round-bottom flask, dissolve malonic acid (0.02 mol) and p-dimethylaminobenzaldehyde (0.015 mol) in 5 mL of pyridine.

-

Add piperidine (0.15 mL) to the reaction mixture.

-

Heat the mixture under reflux at 70°C for 5 hours.

-

After cooling, add 5 mL of concentrated HCl and 40 mL of cold water.

-

Collect the resulting solid precipitate by suction filtration.

-

Wash the solid with cold water.

-

Purify the crude product by recrystallization from ethanol.

The Perkin Reaction: A Classic Synthesis

The Perkin reaction is another powerful method for synthesizing cinnamic acids.[14] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[14][15]

Causality of Experimental Choices:

-

Reactants: For the synthesis of a cinnamic acid derivative, an aromatic aldehyde (like p-dimethylaminobenzaldehyde) is reacted with an aliphatic acid anhydride (such as acetic anhydride).[16]

-

Base Catalyst: The alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate when using acetic anhydride) acts as a weak base.[16][17] It is crucial that the anhydride has at least two alpha-hydrogens.[17]

-

High Temperature: The Perkin reaction typically requires high temperatures and longer reaction times to proceed to completion.[17]

Experimental Workflow Diagram:

Caption: Perkin Reaction Workflow for Cinnamic Acid Derivative Synthesis.

Detailed Protocol for Perkin Reaction (Adapted for DMACA): [18]

-

Combine p-dimethylaminobenzaldehyde (4 g), acetic anhydride (6 g), and anhydrous sodium acetate (2 g) in a round-bottom flask.

-

Fit the flask with an air condenser and heat the mixture in a heating mantle or oil bath for approximately 3 hours.

-

While still hot, transfer the reaction mixture to a larger flask and neutralize it with an aqueous solution of sodium hydroxide. This converts the cinnamic acid to its sodium salt.

-

Pour the mixture into a separatory funnel to remove any unreacted aldehyde (organic layer).

-

The aqueous layer containing the sodium salt of this compound can be treated with activated charcoal and filtered while hot to remove colored impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the white crystals by suction filtration and dry them.

Purification by Recrystallization

Recrystallization is a critical final step to purify the synthesized this compound.[19] The choice of solvent is paramount for effective purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature, while impurities should either be insoluble at high temperatures or soluble at room temperature.[19] Ethanol is often a suitable solvent for recrystallizing cinnamic acid derivatives.[20][21] The process of gradual cooling is crucial for the formation of large, well-defined crystals, which are indicative of high purity.[19][22]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of physical property measurements and spectroscopic techniques provides a comprehensive analysis.

Physical Properties

The physical properties of a compound are a primary indicator of its identity and purity.

| Property | Typical Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [23][24] |

| Molecular Weight | 191.23 g/mol | [23][24] |

| Appearance | Yellow to beige crystalline powder | [20] |

| Melting Point | 227-228 °C (with decomposition) | [20] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [20] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound.

Relationship between Characterization Techniques Diagram:

Caption: Interrelation of Spectroscopic Techniques for DMACA Characterization.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule. For this compound, the expected signals would include:

-

Singlet for the methyl protons of the dimethylamino group.

-

Doublets for the aromatic protons, showing the characteristic para-substitution pattern.

-

Doublets for the vinylic protons of the acrylic acid moiety.[25]

-

-

¹³C NMR: Carbon NMR gives insight into the carbon skeleton of the molecule. Distinct signals would be observed for the methyl carbons, aromatic carbons, vinylic carbons, and the carbonyl carbon of the carboxylic acid.[13]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[26] Key vibrational frequencies for this compound would include:

-

A broad O-H stretch from the carboxylic acid group.

-

C=O stretch of the carbonyl group in the carboxylic acid.

-

C=C stretches from the aromatic ring and the alkene.

-

C-N stretch of the dimethylamino group.[23]

3.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to its extended conjugated system, this compound exhibits strong absorption in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity, a characteristic feature of molecules with intramolecular charge transfer character.[6][23]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight of 191.23 g/mol .[24]

Applications in Drug Development and Research

The unique properties of this compound and its derivatives make them valuable in various scientific fields.

-

Scaffold for Bioactive Molecules: The cinnamic acid framework is a key component in the rational design of biologically active compounds with potential therapeutic applications.[2][4] Derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities.[1][3][27][28]

-

Fluorescent Probes: The sensitivity of the fluorescence of DMACA to its environment makes it a useful probe for studying molecular interactions and for the development of sensors.[6][8][29]

-

Peptide Synthesis: Cinnamic acid derivatives are used in peptide synthesis, where they can be coupled with amino acids and peptides to create novel conjugates with specific biological activities.[20][30]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the principles behind the Knoevenagel condensation and Perkin reactions, researchers can effectively synthesize this valuable compound. The detailed characterization protocols ensure the verification of the product's identity and purity, which is crucial for its application in research and drug development. The unique properties of this compound underscore its importance as a versatile building block in medicinal chemistry and as a powerful tool in the development of molecular probes.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Knoevenagel Condensation [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. Perkin reaction - Wikipedia [en.wikipedia.org]

- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 17. jk-sci.com [jk-sci.com]

- 18. fchpt.stuba.sk [fchpt.stuba.sk]

- 19. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]

- 20. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]

- 21. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. This compound [webbook.nist.gov]

- 25. 4-(Dimethylamino)cinnamaldehyde(6203-18-5) 1H NMR [m.chemicalbook.com]

- 26. mdpi.com [mdpi.com]

- 27. isca.in [isca.in]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

A Comprehensive Spectroscopic Guide to p-(Dimethylamino)cinnamic Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of p-(Dimethylamino)cinnamic acid, a compound of interest in various research and development fields, including pharmaceuticals and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data is crucial for its structural confirmation, purity assessment, and for predicting its chemical behavior. This document offers detailed experimental protocols, data interpretation, and the underlying scientific principles for each technique.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₃NO₂, is a derivative of cinnamic acid featuring a dimethylamino group at the para position of the phenyl ring. This substitution significantly influences the electronic properties of the molecule, leading to distinct spectroscopic features. The extended conjugation from the phenyl ring through the acrylic acid moiety, coupled with the electron-donating nature of the dimethylamino group, makes this molecule an interesting subject for spectroscopic investigation, particularly concerning intramolecular charge transfer phenomena.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample. The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Transfer the clear solution into a standard 5 mm NMR tube using a pipette, avoiding any solid particles.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Caption: General workflow for NMR data acquisition.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic, vinylic, and aliphatic regions. The electron-donating dimethylamino group significantly influences the chemical shifts of the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.5 - 7.7 | d | ~16 | 1H | Vinylic H (β to COOH) |

| ~7.4 - 7.6 | d | ~8-9 | 2H | Aromatic H (ortho to acrylic acid) |

| ~6.6 - 6.8 | d | ~8-9 | 2H | Aromatic H (ortho to N(CH₃)₂) |

| ~6.2 - 6.4 | d | ~16 | 1H | Vinylic H (α to COOH) |

| ~3.0 | s | - | 6H | N(CH₃)₂ |

| ~12.0 | br s | - | 1H | COOH |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may be observed over a broad range or not at all.

Interpretation:

-

The two doublets with a large coupling constant (~16 Hz) are characteristic of the trans-alkene protons. The downfield signal corresponds to the proton β to the carbonyl group, which is deshielded by both the aromatic ring and the carbonyl group.

-

The aromatic region displays an AA'BB' system, typical of a para-substituted benzene ring. The protons ortho to the electron-donating dimethylamino group are shielded and appear at a higher field compared to the protons ortho to the electron-withdrawing acrylic acid group.

-

The singlet at approximately 3.0 ppm with an integration of 6H is unequivocally assigned to the two equivalent methyl groups of the dimethylamino substituent.

-

The broad singlet at a very downfield chemical shift is characteristic of the acidic proton of the carboxylic acid group.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (Carboxylic Acid) |

| ~150-155 | Aromatic C-N |

| ~140-145 | Vinylic C (β to COOH) |

| ~128-132 | Aromatic C (ortho to acrylic acid) |

| ~120-125 | Aromatic C (ipso to acrylic acid) |

| ~115-120 | Vinylic C (α to COOH) |

| ~110-115 | Aromatic C (ortho to N(CH₃)₂) |

| ~40 | N(CH₃)₂ |

Interpretation:

-

The carbonyl carbon of the carboxylic acid appears at the most downfield position.

-

The aromatic carbon attached to the nitrogen atom is significantly deshielded due to the electronegativity of nitrogen.

-

The vinylic carbons are observed in the expected region for an α,β-unsaturated system. The β-carbon is further downfield than the α-carbon.

-

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons ortho to the dimethylamino group are shielded due to its electron-donating effect, while the carbons ortho to the acrylic acid group are deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To obtain the IR spectrum of solid this compound.

Methodology:

-

Background Scan:

-

Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Caption: Workflow for solid sample analysis using ATR-FTIR.

IR Spectroscopic Data

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1680-1700 | C=O stretch | Conjugated Carboxylic Acid |

| ~1620-1640 | C=C stretch | Alkene |

| ~1580-1600 | C=C stretch | Aromatic Ring |

| ~1350-1450 | C-N stretch | Aromatic Amine |

| ~970-990 | C-H bend (out-of-plane) | Trans-Alkene |

| ~810-840 | C-H bend (out-of-plane) | Para-disubstituted Aromatic |

Interpretation:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The strong absorption around 1680-1700 cm⁻¹ is due to the C=O stretching of the α,β-unsaturated carboxylic acid. Conjugation lowers the frequency compared to a saturated carboxylic acid.

-

The C=C stretching vibrations of the alkene and the aromatic ring appear in the 1640-1580 cm⁻¹ region.

-

The C-N stretching of the aromatic amine is also expected in the fingerprint region.

-

A key diagnostic peak for the trans stereochemistry of the double bond is the out-of-plane C-H bending vibration around 970-990 cm⁻¹.

-

The out-of-plane C-H bending vibration for the para-disubstituted aromatic ring provides further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λ_max) of this compound in different solvents.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile, cyclohexane).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-500 nm).

-

-

Baseline Correction:

-

Fill a cuvette with the pure solvent to be used for the sample solutions.

-

Place the cuvette in the spectrophotometer and run a baseline correction.

-

-

Sample Measurement:

-

Rinse a cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for other solvents to observe solvatochromic effects.

-

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound is dominated by strong absorptions due to π → π* transitions within the extended conjugated system. A key feature is the presence of an intramolecular charge transfer (ICT) band.

| Solvent | λ_max (nm) | Transition |

| Cyclohexane (non-polar) | ~340-360 | π → π* / ICT |

| Ethanol (polar, protic) | ~360-380 | π → π* / ICT |

| Acetonitrile (polar, aprotic) | ~355-375 | π → π* / ICT |

Interpretation:

-

The molecule possesses a "push-pull" system, with the electron-donating dimethylamino group ("push") and the electron-withdrawing acrylic acid group ("pull") at opposite ends of the conjugated system.

-

Upon absorption of UV-Vis light, an electronic transition occurs that involves the movement of electron density from the donor to the acceptor end of the molecule. This is known as an intramolecular charge transfer (ICT) transition.[1]

-

The position of the ICT band is sensitive to the polarity of the solvent. In more polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized, leading to a lower energy transition and a red shift (bathochromic shift) in the absorption maximum.[2][3] This phenomenon is known as positive solvatochromism. The study of these solvent effects can provide valuable insights into the electronic structure of the molecule in its ground and excited states.

Conclusion

This guide has provided a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of its NMR, IR, and UV-Vis spectra allows for unambiguous structural confirmation and provides a deeper understanding of its electronic properties. The experimental protocols outlined herein serve as a practical resource for researchers working with this and similar compounds. The interplay between the molecular structure and the spectroscopic data, particularly the influence of the dimethylamino substituent and the resulting intramolecular charge transfer, highlights the power of these analytical techniques in modern chemical research and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Formula of p-(Dimethylamino)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Molecular Scaffold

para-(Dimethylamino)cinnamic acid (p-DMACA) is a synthetically derived organic compound that has garnered significant interest within the scientific community. As a derivative of cinnamic acid, a naturally occurring phenylpropanoid, p-DMACA possesses a unique molecular architecture characterized by a substituted aromatic ring, a conjugated alkene system, and a carboxylic acid functionality.[1] This arrangement of functional groups imparts a rich chemical reactivity and desirable photophysical properties, making it a valuable building block in organic synthesis and a versatile tool in various research and development applications.

This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, reactivity, and analytical characterization of p-(Dimethylamino)cinnamic acid. It is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering insights into the fundamental properties and practical applications of this intriguing molecule.

Part 1: Molecular Structure and Properties

The structural and physicochemical properties of this compound are fundamental to its chemical behavior and utility. A thorough understanding of these characteristics is essential for its effective application in synthesis and analysis.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₁H₁₃NO₂.[2] This corresponds to a molecular weight of approximately 191.23 g/mol .[1]

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid. It is also commonly known by several synonyms, including:

-

4-(Dimethylamino)cinnamic acid

-

p-N,N-Dimethylaminocinnamic acid

-

3-(4-Dimethylaminophenyl)acrylic acid

Structural Elucidation

The molecule consists of a benzene ring substituted at the para position with a dimethylamino group (-N(CH₃)₂). This aromatic ring is, in turn, attached to a propenoic acid moiety. The double bond in the propenoic acid chain is typically in the trans or E configuration, which is the more thermodynamically stable isomer.

The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group, connected through a conjugated π-system, gives rise to interesting electronic properties and a significant dipole moment. This electronic communication across the molecule is key to its reactivity and its utility in applications such as fluorescent probes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1552-96-1 | [2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2] |

| Molecular Weight | 191.23 g/mol | [1] |

| Appearance | Yellow to beige crystalline powder | |

| Melting Point | 227-228 °C (decomposes) | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Sparingly soluble in water. |

Part 2: Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation, a reliable and versatile method for forming carbon-carbon double bonds.[3]

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] For the synthesis of this compound, p-(dimethylamino)benzaldehyde is reacted with malonic acid. The base facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation yield the final product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established green chemistry methodologies for the Knoevenagel condensation.[4][5]

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Malonic acid

-

Tetrabutylammonium bromide (TBAB)

-

Potassium carbonate (K₂CO₃)

-

Distilled water

-

Ethyl acetate

-

Petroleum ether

-

Dilute Hydrochloric acid

Procedure:

-

In a round-bottom flask, combine p-(dimethylamino)benzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (2.5 mmol), and potassium carbonate (2.5 mmol).

-

Add 10 mL of distilled water to the flask.

-

The reaction mixture is then subjected to microwave irradiation at 900 W for a duration determined by TLC monitoring until the aldehyde is consumed.

-

After cooling the reaction mixture, it is acidified with dilute hydrochloric acid.

-

The precipitated product is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization from a mixture of ethyl acetate and petroleum ether to yield pure this compound.[4]

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique accelerates the reaction rate, often leading to higher yields and shorter reaction times compared to conventional heating.

-

Tetrabutylammonium Bromide (TBAB): Acts as a phase-transfer catalyst, facilitating the reaction between the water-soluble and organic-soluble components.

-

Potassium Carbonate (K₂CO₃): A mild and environmentally benign base for the condensation reaction.

-

Water as Solvent: This aligns with green chemistry principles by avoiding the use of hazardous organic solvents.[4]

Reactivity

The reactivity of this compound is dictated by its three main functional components: the electron-rich aromatic ring, the alkene double bond, and the carboxylic acid group.

-

Electrophilic Aromatic Substitution: The powerful electron-donating effect of the dimethylamino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions relative to the dimethylamino group.[6]

-

Reactions of the Alkene Double Bond: The double bond can undergo various addition reactions, such as hydrogenation to form the corresponding propanoic acid derivative, and electrophilic addition of halogens.[7][8]

-

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can undergo standard reactions such as esterification and amidation, which are crucial for derivatization and the synthesis of more complex molecules.[9]

Part 3: Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized this compound. This typically involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals include those for the aromatic protons, the vinylic protons of the double bond, and the methyl protons of the dimethylamino group.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆): [10]

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167.8 |

| Vinylic CH (α to COOH) | ~116.5 |

| Vinylic CH (β to COOH) | ~143.7 |

| Aromatic C (quaternary, attached to vinyl) | ~126.9 |

| Aromatic CH (ortho to vinyl) | ~129.9 |

| Aromatic CH (ortho to N(CH₃)₂) | ~114.4 |

| Aromatic C (quaternary, attached to N(CH₃)₂) | ~161.0 |

| Methyl (N(CH₃)₂) | ~55.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key characteristic absorption bands for this compound are expected in the following regions:[11]

-

~3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching of the aromatic ring.

-

~1630 cm⁻¹: C=C stretching of the alkene.

UV-Visible Spectroscopy

The extended conjugation in this compound results in strong absorption in the UV-visible region. The absorption maximum (λmax) is influenced by the solvent polarity due to the intramolecular charge transfer character of the electronic transition. In methanol, cinnamate derivatives typically show a λmax of around 310 nm.[12][13]

Part 4: Applications in Research and Drug Development

The unique structural and photophysical properties of this compound and its derivatives make them valuable in various scientific and industrial applications.

Building Block in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. Its functional groups can be selectively modified to build diverse molecular architectures.[14]

Fluorescent Probes and Molecular Imaging

The conjugated system in this compound gives rise to fluorescence. This property is exploited in the development of fluorescent molecular probes for sensing and imaging applications. For instance, conjugates of cinnamic acid derivatives with other fluorophores have been designed as environmentally sensitive probes for the detection of enzymes like α-glucosidase.[15][16] The fluorescence of these probes can change in response to binding events or changes in the local environment, providing a valuable tool for studying biological processes.

Pharmacological Potential

The cinnamic acid scaffold is present in numerous biologically active compounds. Derivatives of cinnamic acid have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[1][17] While this compound itself is not a therapeutic agent, it serves as a key intermediate in the synthesis of novel drug candidates. The electronic properties imparted by the dimethylamino group can be fine-tuned to optimize the biological activity of the resulting compounds.

Conclusion

This compound is a molecule of significant scientific interest, characterized by its well-defined molecular structure and versatile chemical reactivity. Its synthesis is readily achievable through established organic reactions, and its structure can be unequivocally confirmed by a suite of analytical techniques. The unique combination of an electron-rich aromatic system, a conjugated double bond, and a carboxylic acid functionality makes it a valuable platform for the development of new materials, fluorescent probes, and potential therapeutic agents. As research in these areas continues to advance, the importance of this compound as a key molecular entity is poised to grow.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection [frontiersin.org]

- 16. Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Solubility of p-(Dimethylamino)cinnamic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility of p-(Dimethylamino)cinnamic acid, a compound of significant interest in pharmaceutical sciences and materials research. This document explores the physicochemical properties of this compound that govern its solubility, the theoretical and practical aspects of its dissolution in various solvents, and the factors influencing this process. A detailed, field-proven experimental protocol for determining its solubility via the shake-flask method is provided, empowering researchers to generate precise and reliable data. While qualitative solubility information is discussed, this guide also highlights the current gap in publicly available quantitative data and provides the framework for its systematic determination.

Introduction: The Significance of Solubility in the Application of this compound

This compound (DMACA) is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. The incorporation of a dimethylamino group at the para position of the phenyl ring significantly alters the electronic and physicochemical properties of the parent molecule, leading to unique characteristics that are leveraged in various applications. DMACA's utility is fundamentally linked to its solubility, which dictates its behavior in biological systems, its formulation into drug delivery systems, and its processing in materials science.

A thorough understanding of DMACA's solubility is paramount for:

-

Drug Development: Oral bioavailability, a critical factor in drug efficacy, is often limited by the poor aqueous solubility of active pharmaceutical ingredients (APIs). Understanding the solubility of DMACA is the first step in developing effective formulation strategies to enhance its therapeutic potential.

-

Materials Science: The processing and performance of DMACA-based materials, such as polymers and films, are highly dependent on its solubility in various organic solvents.

-

Analytical Method Development: The selection of appropriate solvents is crucial for developing accurate and robust analytical methods for the quantification of DMACA in various matrices.

This guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical guidance on the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-[4-(dimethylamino)phenyl]prop-2-enoic acid | [1] |

| CAS Number | 1552-96-1 | [2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 227-228 °C (decomposes) | [2] |

| Appearance | Yellow to beige crystalline powder | [3] |

The presence of both a polar carboxylic acid group and a relatively non-polar dimethylamino-substituted aromatic ring gives this compound an amphiphilic character, which is central to its solubility behavior.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.

Solvent Polarity

Solvents can be broadly classified based on their polarity. The solubility of this compound is expected to be highest in solvents with a polarity that is well-matched to its own. Given its structure, DMACA is expected to exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding with the carboxylic acid group. Its solubility in non-polar solvents is anticipated to be lower due to the energy penalty of disrupting the strong intermolecular forces within the crystalline solute without compensatory strong solute-solvent interactions.

The Influence of pH on Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound is highly dependent on the pH of the solution. The relationship between pH, pKa, and the concentration of the ionized and un-ionized forms of the acid is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻] / [HA])

Where:

-

[HA] is the concentration of the un-ionized acid.

-

[A⁻] is the concentration of the ionized conjugate base.

At a pH below its pKa, the un-ionized form (HA) of this compound will predominate. This form is less polar and therefore expected to have lower aqueous solubility. Conversely, at a pH above its pKa, the ionized form (A⁻) will be the major species. The charged carboxylate group significantly increases the polarity of the molecule, leading to a substantial increase in its aqueous solubility due to favorable ion-dipole interactions with water molecules.

Caption: Influence of pH on the ionization state and aqueous solubility of this compound.

Qualitative and Quantitative Solubility of this compound

Qualitative Solubility

Published data indicates that this compound is soluble in a range of organic solvents.[3] This is consistent with its chemical structure, which allows for various types of intermolecular interactions.

-

Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Acetone.[3]

-

Sparingly Soluble in: Water.

The solubility in polar aprotic solvents like DMSO and acetone is likely due to strong dipole-dipole interactions and hydrogen bonding with the carboxylic acid moiety. The solubility in less polar solvents like chloroform, dichloromethane, and ethyl acetate suggests that van der Waals forces and dipole-induced dipole interactions also play a significant role.

Quantitative Solubility Data

A comprehensive search of the current scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a wide range of solvents at defined temperatures. This represents a significant knowledge gap for researchers working with this compound. The following table is provided as a template for researchers to populate with experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Water (pH 7.0) | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

The lack of readily available quantitative data underscores the importance of the standardized experimental protocol provided in the following section.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol is a detailed, step-by-step guide for determining the solubility of this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Pipette a known volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

For further clarification, the collected supernatant can be passed through a syringe filter. Note: It is crucial to evaluate the potential for drug-filter binding by passing a solution of known concentration through the filter and analyzing the filtrate.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC).

-

-

Quantitative Analysis:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the selected solvent using the following formula, taking into account the dilution factor:

Solubility (g/L) = (Concentration from calibration curve) × (Dilution factor)

-

Conclusion and Future Perspectives

This technical guide has provided a detailed examination of the solubility of this compound, grounded in its physicochemical properties and the theoretical principles of dissolution. While qualitative solubility in several organic solvents is established, a notable gap exists in the availability of quantitative solubility data. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to systematically determine these crucial values.

Future work should focus on generating a comprehensive quantitative solubility profile of this compound in a wide array of pharmaceutically and industrially relevant solvents at various temperatures. Such data will be invaluable for advancing the application of this versatile compound in drug delivery, materials science, and other scientific disciplines.

References

p-(Dimethylamino)cinnamic acid melting point and boiling point

An In-depth Technical Guide to the Thermal Properties of p-(Dimethylamino)cinnamic Acid

Introduction

This compound, also known as 4-(Dimethylamino)cinnamic acid, is a derivative of cinnamic acid featuring a dimethylamino group at the para position of the phenyl ring. Its chemical structure, with both an electron-donating group (the dimethylamino moiety) and a conjugated system, imparts interesting photochemical properties, making it a valuable compound in various research and development sectors. It serves as a building block in the synthesis of pharmaceuticals and dyes and is utilized in the development of fluorescent probes and sensors.[1] A thorough understanding of its fundamental physical properties, particularly its response to thermal energy, is critical for its application in synthesis, purification, and formulation.

This guide provides a detailed analysis of the melting and boiling points of this compound. It moves beyond a simple recitation of values to explore the underlying physicochemical principles and the experimental methodologies used for their determination, offering field-proven insights for researchers, scientists, and drug development professionals.

Melting Point: A Transition Marked by Decomposition

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. For this compound, this transition is accompanied by thermal decomposition, a critical factor for any experimental or scale-up work.

Reported Melting Point Values

Multiple sources consistently report the melting point of this compound to be in the range of 227-228 °C, with the crucial qualifier that the substance decomposes at this temperature.[2][3][4] This is often denoted as "(dec.)".

| Property | Value | Source(s) |

| Melting Point | 227-228 °C (dec.) | ChemicalBook[2][3], Sigma-Aldrich, Guidechem[4] |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[5], NIST[6] |

| Molecular Weight | 191.23 g/mol | PubChem[5], Sigma-Aldrich[7] |

| CAS Number | 1552-96-1 | Sigma-Aldrich[7], Fisher Scientific[8] |

The notation "(dec.)" signifies that the compound decomposes upon melting. This means that at this temperature, chemical bonds within the molecule begin to break, leading to the formation of different, simpler substances. The observed "melting" is therefore an irreversible process.

Causality Behind Experimental Determination: The Capillary Method

The most common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.[9] The choice of this method is based on its precision, small sample requirement, and the ability to carefully control the heating rate.

Principle of the Method: A small, pulverized sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) define the melting point range. For a pure, stable compound, this range is typically narrow (0.5-1.0 °C). The observation of decomposition (e.g., color change, gas evolution) during this process is a key finding and must be recorded.

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical flow of a self-validating melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: A Theoretical Consideration

Unlike the melting point, the boiling point of this compound is not a practically determined value due to its thermal instability.

Estimated Boiling Point Values

Several chemical databases provide estimated or predicted boiling points for this compound. It is critical for researchers to understand that these are not experimental values but are calculated using computational models.

| Property | Value | Source(s) |

| Estimated Boiling Point | 326.97 °C (rough estimate) | ChemicalBook[2][3] |

| Estimated Boiling Point | 360.3 °C at 760 mmHg | BOC Sciences[] |

The Challenge of Thermal Decomposition

The primary reason a boiling point is not experimentally determined is that the energy required to bring this compound to its boiling temperature far exceeds the energy threshold for its decomposition. The compound melts at 227-228 °C with decomposition.[2] Since boiling occurs at a significantly higher temperature than melting, the molecule will have already broken down long before it can vaporize into a gaseous state at atmospheric pressure.

This concept can be visualized as a competition between two thermal processes: phase transition (boiling) and chemical reaction (decomposition).

Caption: Thermal Pathways: Decomposition vs. Boiling.

For professionals in drug development, this is a crucial insight. It implies that purification methods like atmospheric distillation are unsuitable for this compound. Instead, purification must be achieved through methods appropriate for solids, such as recrystallization.[2] Techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) would be the appropriate experimental methods to quantitatively study the thermal stability and decomposition profile, rather than attempting to measure a boiling point.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To accurately determine the melting point range of a sample of this compound and observe its behavior upon melting.

Materials:

-

This compound (sample)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Melting point capillary tubes (sealed at one end)

-

Watch glass or mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount (10-20 mg) of the crystalline this compound sample onto a clean, dry watch glass.

-

Using the flat end of a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.

-

Invert a capillary tube and press the open end into the powder until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. Repeat until the sample is packed to a height of 2-3 mm. A densely packed, small sample is key to a sharp, observable melting range.

-

-

Preliminary (Rapid) Determination:

-

Place the packed capillary into the heating block of the melting point apparatus.

-

Set the heating rate to a high value (e.g., 10-20 °C/min).

-

Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination. Let the apparatus cool significantly before proceeding.

-

-

Accurate Determination:

-

Insert a new, freshly packed capillary tube into the apparatus.

-

Heat rapidly to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.

-

Crucially, reduce the heating rate to 1-2 °C per minute. This slow rate is essential for allowing the temperature of the sample to equilibrate with the heating block and thermometer, ensuring an accurate reading.

-

Record the temperature (T₁) at which the very first drop of liquid becomes visible.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts into a liquid.

-

During this process, carefully observe the sample for any changes in appearance, such as darkening of color (from its typical yellow/beige) or the evolution of gas, which are indicators of decomposition.[2]

-

-

Validation and Reporting:

-

Allow the apparatus to cool.

-

Conduct a second accurate determination using another fresh sample to ensure the results are reproducible. The two measurements should agree within 1-2 °C.

-

The final result should be reported as a melting range (T₁ - T₂), including the observation of decomposition. For example: "Melting Point: 227-228 °C (with decomposition)."

-

Conclusion

The thermal analysis of this compound reveals a compound with a high melting point of 227-228 °C , a transition that is invariably accompanied by decomposition . This inherent thermal instability precludes the experimental determination of a boiling point at atmospheric pressure; any listed boiling points are purely computational estimates. For scientists and researchers, this knowledge is paramount, guiding purification strategies away from distillation and towards methods like recrystallization, and underscoring the importance of thermal analysis techniques like TGA/DSC for understanding the compound's stability limits.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-(Dimethylamino)cinnamic acid CAS#: 1552-96-1 [m.chemicalbook.com]

- 3. 1552-96-1 CAS MSDS (4-(Dimethylamino)cinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-(Dimethylamino)cinnamic acid | C11H13NO2 | CID 73778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. 4-(Dimethylamino)cinnamic acid 99 1552-96-1 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. davjalandhar.com [davjalandhar.com]

A Technical Guide to the Theoretical & Computational Modeling of p-(Dimethylamino)cinnamic Acid

Abstract

p-(Dimethylamino)cinnamic acid (DMACA) is a fascinating molecule within the cinnamate family, known for its potential applications in areas ranging from peptide synthesis to photochemistry.[1] Its unique electronic structure, characterized by a donor-pi-acceptor (D-π-A) system, gives rise to complex photophysical behaviors, including photoisomerization and pronounced solvent-dependent spectral shifts.[2][3] Understanding these properties at a quantum-mechanical level is paramount for harnessing its potential. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies used to model DMACA. We will explore the causality behind computational choices, detail validated protocols, and synthesize key findings on its electronic structure, photoisomerization dynamics, and environmental interactions, grounded in authoritative, peer-reviewed research.

Introduction: The Significance of this compound

This compound (DMACA), with the chemical formula C₁₁H₁₃NO₂, is an aromatic carboxylic acid featuring a dimethylamino group acting as a strong electron donor and a carboxylic acid group as an electron acceptor, connected by a propenoic acid bridge.[4][5] This arrangement facilitates significant intramolecular charge transfer (ICT) upon photoexcitation, a key determinant of its photophysical properties.[2]

The scientific interest in DMACA and its derivatives is driven by:

-

Photochemical Switching: Like many cinnamate derivatives, DMACA can undergo trans-cis (E/Z) photoisomerization around its central C=C double bond. This light-induced conformational change is a cornerstone of molecular switches, which have applications in optoelectronics and photopharmacology.[6][7]

-

Environmental Sensing: The electronic absorption and fluorescence spectra of DMACA are highly sensitive to the polarity and hydrogen-bonding capability of its environment.[3][8] This solvatochromism makes it a candidate for use as a molecular probe to characterize local microenvironments, such as the binding sites of macromolecules.[9]

-

Twisted Intramolecular Charge Transfer (TICT): In polar solvents, DMACA exhibits dual fluorescence, a phenomenon attributed to the formation of a TICT state.[2][3] This process involves the twisting of the dimethylamino group relative to the benzene ring in the excited state, leading to a highly polar species. Understanding and controlling TICT states is crucial for designing advanced fluorescent materials.

Computational modeling provides a powerful lens to investigate the transient, high-energy phenomena that govern these behaviors, offering insights that are often inaccessible through experimental means alone.

Theoretical Foundations & Computational Strategy

The accurate modeling of DMACA's photochemistry requires a multi-faceted computational approach. The primary challenge lies in describing both the ground and, critically, the multiple electronic excited states and the transitions between them.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is the workhorse for determining the equilibrium geometry, electronic structure, and vibrational frequencies of molecules in their ground state.[10]

-

Causality of Method Selection: DFT offers an optimal balance between computational cost and accuracy for molecules of this size. The choice of the exchange-correlation functional is critical. Functionals like B3LYP are widely used and have been shown to provide reliable geometries and electronic properties for organic molecules.[9][11] For basis sets, a Pople-style basis set such as 6-311+G(d,p) is a common and robust choice, incorporating diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for orbital shape flexibility.[2][10]

Time-Dependent DFT (TD-DFT) for Excited States

To investigate photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method.[10][12]

-